(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2-chlorophenyl)propan-1-OL: Lacks the methyl group on the aromatic ring.
(3R)-3-Amino-3-(4-methylphenyl)propan-1-OL: Lacks the chlorine atom on the aromatic ring.
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)butan-1-OL: Has an additional carbon in the alkyl chain.
Uniqueness
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is unique due to the specific combination of functional groups and the chiral center, which can influence its reactivity and interactions with biological targets.
Biological Activity
(3R)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL is a chiral compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
Molecular Structure and Formula
- IUPAC Name: this compound
- Molecular Formula: C10H14ClN
- Molecular Weight: 185.68 g/mol
The compound features a propanol backbone with an amino group and a chlorinated aromatic ring, which influences its reactivity and interaction with biological targets.
Research indicates that this compound may interact with specific enzymes and receptors, potentially modulating their activity. The presence of the amino group allows for hydrogen bonding, which is crucial for receptor-ligand interactions. The chlorine atom on the aromatic ring may also play a significant role in the compound's binding affinity and selectivity towards biological targets.
Pharmacological Potential
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .
- Receptor Modulation : The compound may act as a positive allosteric modulator for specific receptors, enhancing their activity without directly activating them. This property is particularly valuable in drug development, as it can lead to fewer side effects compared to direct agonists .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
(3R)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL | Contains a bromine atom | Potentially different reactivity due to bromine's properties |
(3R)-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL | Contains fluorine instead of methyl | Variations in biological activity due to electronegativity differences |
(3R)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL | Fluorine positioned differently | Changes in binding affinity due to fluorine's position |
Study on Enzyme Interaction
A study published in ACS Publications highlighted the interaction of similar compounds with DHFR, demonstrating significant inhibition at low concentrations. This suggests that this compound could exhibit similar inhibitory effects, warranting further investigation into its pharmacological applications .
Pharmacokinetic Profiles
Research focusing on the pharmacokinetics of related compounds indicates that structural modifications can significantly impact bioavailability and distribution within biological systems. For instance, modifications to the aromatic ring can enhance permeability across cellular membranes, which is crucial for effective drug delivery .
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |
InChI Key |
HTYWTKJWMQUHEI-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CCO)N)Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCO)N)Cl |
Origin of Product |
United States |
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